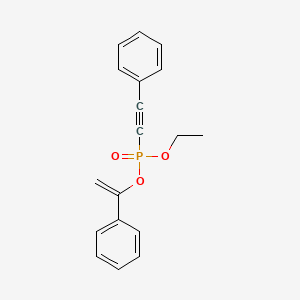
Ethyl 1-phenylethenyl (phenylethynyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-phenylethenyl (phenylethynyl)phosphonate is a compound that contains a phosphonate group attached to a phenylethynyl and a phenylethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-phenylethenyl (phenylethynyl)phosphonate can be achieved through various methods. One common approach involves the reaction of phosphonic acid derivatives with phenylethynyl and phenylethenyl groups under specific conditions. For example, the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination can produce aryl phosphonates . Another method involves the use of a copper-catalyzed reaction of phosphorus nucleophiles with diaryliodonium salts at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of catalysts such as palladium or copper can facilitate the reaction and improve the overall production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-phenylethenyl (phenylethynyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the phosphonate.
Substitution: The phenylethynyl and phenylethenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium or copper complexes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce phosphonic acid derivatives, while substitution reactions can yield various substituted phosphonates .
Scientific Research Applications
Ethyl 1-phenylethenyl (phenylethynyl)phosphonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioisosteric group in the design of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 1-phenylethenyl (phenylethynyl)phosphonate involves its interaction with specific molecular targets and pathways. The compound can act as a bioisostere, mimicking the behavior of other functional groups in biological systems . This allows it to interact with enzymes, receptors, and other biomolecules, potentially leading to various biological effects.
Comparison with Similar Compounds
Ethyl 1-phenylethenyl (phenylethynyl)phosphonate can be compared with other similar compounds, such as:
Phosphinic acids: These compounds also contain a phosphorus atom but differ in their oxidation state and functional groups.
Phosphonates: Similar in structure but may have different substituents attached to the phosphorus atom.
Phosphinopeptides: These compounds contain a phosphine group and are used in the design of metalloprotease inhibitors.
The uniqueness of this compound lies in its specific combination of phenylethynyl and phenylethenyl groups attached to the phosphonate, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61183-54-8 |
|---|---|
Molecular Formula |
C18H17O3P |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
2-[ethoxy(1-phenylethenoxy)phosphoryl]ethynylbenzene |
InChI |
InChI=1S/C18H17O3P/c1-3-20-22(19,15-14-17-10-6-4-7-11-17)21-16(2)18-12-8-5-9-13-18/h4-13H,2-3H2,1H3 |
InChI Key |
FPBVRCXKAOXODM-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C#CC1=CC=CC=C1)OC(=C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















